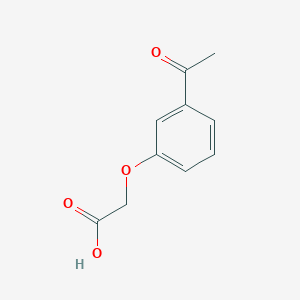

(3-Acetylphenoxy)acetic Acid

Beschreibung

Contextualization within Aryloxyacetic Acid Chemistry

(3-Acetylphenoxy)acetic acid belongs to the broader class of aryloxyacetic acids. These are carboxylic acids where an acetic acid moiety is connected to an aromatic ring through an ether linkage. Aryloxyacetic acids are a well-established class of compounds with a history of applications in various areas, including as herbicides and in medicinal chemistry. beilstein-journals.orgresearchgate.net The general structure of aryloxyacetic acids provides a scaffold that can be readily modified, allowing chemists to fine-tune the molecule's properties for specific applications. The presence of the acetyl group in the meta-position of the phenoxy ring in this compound offers a reactive handle for further chemical transformations, distinguishing it from simpler aryloxyacetic acids.

Significance in Organic Synthesis and Medicinal Chemistry Research

The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone group, makes it a valuable intermediate in organic synthesis. The carboxylic acid group can undergo esterification or amidation reactions, while the acetyl group's ketone can participate in a variety of condensation and addition reactions.

In medicinal chemistry, this compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic activities. For instance, it has been used in the synthesis of novel cyanopyridine derivatives. noveltyjournals.com These derivatives are of interest due to the known pharmacological activities of the cyanopyridine scaffold, which include anti-inflammatory, antioxidant, and antimicrobial properties. noveltyjournals.com The synthesis often involves a one-pot, multi-component reaction, highlighting the utility of this compound as a versatile building block. noveltyjournals.com

Overview of Key Research Avenues for Acetylphenoxyacetic Acid Derivatives

Research into derivatives of acetylphenoxyacetic acids is expanding into several promising areas. One major focus is the development of novel therapeutic agents. By modifying the core structure of this compound, scientists are exploring new compounds with potential applications in treating a range of diseases. For example, derivatives are being investigated as potential anti-inflammatory agents. noveltyjournals.com

Another significant research avenue is in materials science. The structural motifs present in acetylphenoxyacetic acid derivatives can be incorporated into larger molecules to create materials with specific properties. For example, related phenoxyacetic acid derivatives have been used as ligands for the synthesis of metal complexes with interesting catalytic or fluorescence properties. mdpi.com The ability to create diverse libraries of derivatives from this single precursor allows for the systematic exploration of structure-activity relationships, a fundamental practice in both drug discovery and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-acetylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZJGFDUSYCVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287237 | |

| Record name | (3-Acetylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-80-4 | |

| Record name | 1878-80-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Acetylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Acetylphenoxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for (3-Acetylphenoxy)acetic Acid

The synthesis of this compound primarily relies on the formation of an ether linkage between a phenol (B47542) and an acetic acid moiety. Several methods, including classical base-promoted pathways and modified Williamson ether syntheses, have been established.

Base-promoted synthesis is a cornerstone for producing aryloxyacetic acids. The general mechanism involves the deprotonation of a phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion, which then reacts with an appropriate haloacetic acid or its ester.

In a typical procedure for a related isomer, (4-acetylphenoxy)acetic acid, the synthesis begins with the treatment of 4-hydroxyacetophenone with ethyl chloroacetate. researchgate.net This reaction is conducted in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetone, under reflux conditions for several hours. researchgate.net The initial product is an ester, which is then hydrolyzed using a dilute acid (like HCl) to yield the final carboxylic acid. researchgate.net This pathway is readily adaptable for the synthesis of this compound by substituting 3-hydroxyacetophenone as the starting phenol. The reaction is driven by the nucleophilic attack of the phenoxide ion on the electrophilic carbon of the chloroacetate. Strong bases like sodium hydroxide (B78521) (NaOH) are also commonly employed to facilitate the formation of the phenoxide. gordon.edu

Table 1: General Conditions for Base-Promoted Synthesis of Acetylphenoxyacetic Acids

| Starting Phenol | Reagent | Base | Solvent | Key Step | Ref |

|---|---|---|---|---|---|

| 3-Hydroxyacetophenone | Ethyl Chloroacetate | K₂CO₃ | Acetone | Saponification of ester intermediate | researchgate.net |

The Williamson ether synthesis is a widely utilized and versatile method for preparing ethers, including aryloxyacetic acids. wikipedia.org The reaction involves an alkoxide or phenoxide ion reacting with a primary alkyl halide through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the reactants are the sodium or potassium salt of 3-hydroxyacetophenone (the phenoxide) and a haloacetic acid like chloroacetic acid or its ester. researchgate.netgordon.edu

The reaction conditions can be influential factors. The use of non-protonic solvents like DMF or DMSO under anhydrous conditions can be beneficial, as the presence of water is detrimental to the reaction. francis-press.com The choice of base is also critical, with options including sodium (Na), sodium hydride (NaH), sodium hydroxide (NaOH), and potassium hydroxide (KOH). francis-press.com The reaction mechanism proceeds via a backside attack by the phenoxide nucleophile on the carbon atom bearing the halogen leaving group. wikipedia.org Because it is an Sₙ2 reaction, primary alkyl halides are the best substrates. masterorganicchemistry.com

A laboratory-scale synthesis for a similar compound, 4-methylphenoxyacetic acid, involves reacting 4-methylphenol with chloroacetic acid in the presence of a 30% aqueous NaOH solution. The mixture is heated in a water bath at 90-100°C, followed by acidification to precipitate the final product. gordon.edu This protocol is directly analogous to the synthesis of this compound from 3-hydroxyacetophenone.

Beyond the standard Williamson synthesis, other methods for preparing aryloxyacetic acid derivatives have been explored. While not always directly applied to this compound, these routes represent potential alternative strategies.

One such method is the Perkin-Oglialoro reaction, which has been used to prepare α-aryloxycinnamic acids through the condensation of aldehydes with aryloxyacetic acids in the presence of triethylamine (B128534) and acetic anhydride. ias.ac.in However, this method often suffers from low yields. ias.ac.in An alternative approach involves the alkoxide-catalyzed condensation of an aryloxyacetic ester with an aldehyde. ias.ac.in

Another innovative approach involves semiconductor photoredox catalysis. In this method, aryloxyacetic acids undergo reactions promoted by titanium dioxide (TiO₂). beilstein-journals.org Electron transfer from the carboxylate to a hole trap site on the TiO₂ surface generates radicals that can participate in further reactions, such as cyclizations. beilstein-journals.org Furthermore, electrochemical methods have been developed for the fluorodecarboxylation of aryloxyacetic acids, converting them into fluoromethyl aryl ethers in a sustainable, metal-free process. chemistryviews.org These methods, while focused on the transformation of aryloxyacetic acids rather than their synthesis, highlight the diverse reactivity of this class of compounds. beilstein-journals.orgchemistryviews.org

Preparation of Functionalized Derivatives and Analogues

This compound serves as a valuable intermediate for the synthesis of more complex molecules, including chalcones and metal coordination complexes, which are of interest in various fields of chemical research.

Chalcones, which are α,β-unsaturated ketones, can be readily synthesized from acetylphenoxyacetic acids via the Claisen-Schmidt condensation. nih.gov This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. nih.goveijppr.com

In a typical synthesis, this compound is reacted with a substituted benzaldehyde (B42025) in an equimolar ratio. researchgate.netrasayanjournal.co.in A strong base, such as a sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, is added to the reaction mixture, which is often dissolved in a solvent like ethanol. eijppr.comrasayanjournal.co.in The reaction is typically stirred for an extended period, sometimes up to 24 hours, at room temperature. eijppr.comrasayanjournal.co.in Upon completion, the mixture is poured into water or onto crushed ice and acidified, causing the chalcone (B49325) product to precipitate. eijppr.comrasayanjournal.co.in The resulting solid is then filtered, dried, and often purified by recrystallization from a suitable solvent like ethanol. rasayanjournal.co.in

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetyl Precursor | Aldehyde | Catalyst | Solvent | Reaction Type | Ref |

|---|---|---|---|---|---|

| (4-acetylphenoxy)acetic acid | 4-substituted benzaldehyde | NaOH | Ethanol | Base-catalyzed aldol (B89426) condensation | researchgate.net |

| N-(3-Acetyl-phenyl)-acetamide derivative | Substituted benzaldehyde | 20% NaOH | Ethanol | Base-catalyzed aldol condensation | rasayanjournal.co.in |

Carboxylic acids, including this compound, are excellent ligands for forming coordination complexes with a wide range of metal ions. mdpi.com The carboxylate group can bind to metal centers in various modes, including monodentate, bidentate (chelating or bridging), and even tridentate or tetradentate fashions. mdpi.com The metal ion acts as a Lewis acid (electron acceptor), while the ligand's oxygen atoms act as Lewis bases (electron donors). msu.edu

Research has demonstrated the synthesis of a nine-coordinated Ytterbium(III) complex using 4-acetylphenoxyacetic acid and 1,10-phenanthroline (B135089) as ligands. researchgate.net The formation of such complexes involves the reaction of a metal salt, like Cu(CH₃COO)₂·H₂O, with the carboxylic acid ligand in a suitable solvent system. researchgate.net Transition metals from the first row (such as Mn, Co, Ni, Cu, Zn) are commonly used, as are second and third-row transition metals and lanthanides. mdpi.com

The resulting complexes can exhibit diverse geometries, such as tetrahedral, square planar, square pyramidal, and octahedral, depending on the metal ion's coordination number and the nature of the ligands involved. mdpi.comwikipedia.org The acetyl group on the phenoxy ring of this compound could potentially offer an additional coordination site, allowing for the formation of more complex polynuclear structures.

Table 3: Potential Coordination Modes of Carboxylato Ligands

| Coordination Mode | Description | Bridging/Chelating |

|---|---|---|

| Monodentate (κ–O) | One carboxylate oxygen binds to one metal center. | Neither |

| Bidentate chelating (κ–O,O′) | Both carboxylate oxygens bind to the same metal center. | Chelating |

| Bidentate bridging (µ₂–O,O) | Each carboxylate oxygen binds to a different metal center. | Bridging |

| Bidentate bridging (µ₂–O,O′) | One oxygen is terminal, the other bridges two metals. | Bridging |

| Tridentate bridging (µ₃–O,O,O′) | The ligand binds to three separate metal centers. | Bridging |

Data sourced from general coordination chemistry principles for carboxylato ligands. mdpi.com

Derivatization to Triazine Hydrazone Compounds

The molecular structure of this compound, featuring a reactive ketone group, allows for its derivatization into more complex molecules such as triazine hydrazones. This transformation typically involves a condensation reaction.

A general synthetic pathway for creating triazine hydrazone derivatives involves the reaction of a 6-hydrazino-s-triazine with an appropriate aldehyde or ketone. nih.govmdpi.com In the context of this compound, the acetyl group's carbonyl carbon serves as the electrophilic site for nucleophilic attack by the terminal nitrogen of the hydrazine (B178648) moiety on the triazine core. This reaction is usually catalyzed by a small amount of acid, such as acetic acid, and is often carried out by refluxing the reactants in a solvent like ethanol. mdpi.com

A study detailed the synthesis of novel tri-arm star-shaped 1,3,5-triazine (B166579) hydrazones starting from a 2,4,6-tris(4-acetylphenoxy)-1,3,5-triazine core. westminster.ac.uk This precursor, which contains acetylphenoxy units, undergoes a three-fold condensation reaction with various p-substituted benzoic acid hydrazides. westminster.ac.uk This demonstrates the feasibility of utilizing the acetylphenoxy moiety for the formation of complex hydrazone structures. The general reaction involves the nucleophilic addition of the hydrazide to the carbonyl group, followed by the elimination of a water molecule to form the characteristic C=N-NH bond of the hydrazone.

The synthesis of triazine-based hydrazone derivatives can be a multi-step process. mdpi.com For instance, a synthetic route might start with the construction of a triazine ring, followed by the introduction of a hydrazine group, which is then reacted with an aldehyde or ketone to yield the final hydrazone product. mdpi.com

Table 1: General Synthesis of Triazine Hydrazones from Acetyl-Functionalized Precursors

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Acetyl-containing compound (e.g., this compound) | Substituted Hydrazino-s-triazine | Acetic Acid | Triazine Hydrazone | mdpi.com |

Esterification Reactions of Phenoxyacetic Acid Derivatives

The carboxylic acid group of this compound and its parent compound, phenoxyacetic acid, is a key functional group for esterification reactions. These reactions are fundamental in modifying the properties of the parent molecule.

A common and mild method for esterification is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is efficient for forging ester linkages, even with sensitive reagents. researchgate.net For example, phenoxyacetic acid has been successfully esterified with various phenols, such as thymol, vanillin, and eugenol, using this technique. researchgate.net

Another established method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under reflux in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water byproduct is removed as it forms. wikipedia.orglibretexts.org Phenoxyacetic acids have been esterified with various alcohols, including oxyalkyltheophyllines, to create novel compounds. nih.gov The reaction of phenoxyacetic acids with an excess of methanol (B129727) containing boron trifluoride is another effective method for producing methyl esters. scribd.com

The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the esterification process. Studies have compared homogeneous catalysts like sulfuric acid with heterogeneous catalysts like Amberlyst-15, finding that the latter can lead to high selectivity and yields of around 80% under optimal temperature conditions (e.g., 110°C). researchgate.net

Reaction Mechanisms in Synthetic Protocols

Elucidation of Esterification Reaction Mechanisms

The Fischer-Speier esterification of a carboxylic acid like this compound with an alcohol proceeds through a well-established multi-step mechanism under acidic conditions. chemguide.co.ukmasterorganicchemistry.com

The mechanism can be summarized in the following steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. wikipedia.orglibretexts.org

Nucleophilic Attack : The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon. wikipedia.org This leads to the formation of a tetrahedral intermediate, often depicted as an oxonium ion. chemguide.co.uk

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. wikipedia.orgchemguide.co.uk This transfer, which can be facilitated by other molecules in the mixture (like another alcohol molecule), converts a hydroxyl group into a good leaving group (water). chemguide.co.uk

Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. chemguide.co.ukmasterorganicchemistry.com

Deprotonation : The protonated ester product is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another base in the mixture, to yield the final ester and regenerate the acid catalyst. libretexts.orgchemguide.co.uk

This entire process is reversible. masterorganicchemistry.com The reaction is driven to completion by using an excess of the alcohol reactant or by removing water as it is formed, in accordance with Le Châtelier's principle. libretexts.org

Nucleophilic Acyl Substitution Pathways in Carboxylic Acid Chemistry

Nucleophilic acyl substitution is the fundamental reaction type for the interconversion of carboxylic acid derivatives, including this compound. masterorganicchemistry.com The reaction involves a nucleophile replacing a leaving group on an acyl (R-C=O) compound. However, the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. libretexts.org Therefore, direct substitution is difficult.

To facilitate the reaction, two main strategies are employed:

Acid Catalysis : In the presence of a strong acid, the carbonyl oxygen is protonated. libretexts.orgbyjus.com This makes the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles. The subsequent tetrahedral intermediate can then eliminate water (a good leaving group) after a proton transfer. byjus.com This is the pathway followed in Fischer esterification.

Conversion to a More Reactive Derivative : The carboxylic acid can be converted into a more reactive acyl derivative with a better leaving group. For example, reaction with thionyl chloride (SOCl₂) converts the carboxylic acid into an acid chloride (-COCl). libretexts.orguomustansiriyah.edu.iq The chloride ion is an excellent leaving group, and the acid chloride is highly reactive towards nucleophiles like alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides). uomustansiriyah.edu.iq

The general mechanism for nucleophilic acyl substitution (especially with negatively charged nucleophiles) is a two-step addition-elimination process. masterorganicchemistry.com

Step 1 (Addition): The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. masterorganicchemistry.comlibretexts.org

The likelihood of this reaction proceeding is governed by the basicity of the nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com

Concerted Acyl Substitution Mechanisms in Amidation Reactions

The direct conversion of carboxylic acids, such as this compound, into amides by reaction with an amine is challenging. This is because amines are basic and will readily deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org While the reaction can be forced at high temperatures, it is often impractical.

To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used. libretexts.org The DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group, which can then be displaced by the amine in a nucleophilic acyl substitution reaction. libretexts.org

Regarding the mechanism of amide formation (aminolysis), it is often considered a classic stepwise nucleophilic acyl substitution. However, research suggests that a concerted aminolysis mechanism can be competitive with the stepwise pathway. researchgate.net In a concerted mechanism, the bond formation with the incoming amine and the bond breakage with the leaving group occur simultaneously, avoiding a distinct tetrahedral intermediate. The specific pathway can depend on the reactants and reaction conditions.

Acid-Catalyzed Synthetic Transformations

Acid catalysis is a cornerstone of many synthetic transformations involving carboxylic acids and their derivatives. As discussed, it is crucial for activating the carbonyl group of this compound towards nucleophilic attack.

Key examples of acid-catalyzed transformations include:

Fischer Esterification : The formation of esters from carboxylic acids and alcohols is almost universally catalyzed by strong acids like H₂SO₄ or p-toluenesulfonic acid. wikipedia.org The acid protonates the carbonyl, initiating the reaction sequence. chemguide.co.uk

Hydrolysis of Esters and Amides : The reverse of esterification, the acid-catalyzed hydrolysis of an ester back to a carboxylic acid and an alcohol, also proceeds via a similar mechanism involving protonation of the carbonyl oxygen. masterorganicchemistry.com

Formation of Triazine Hydrazones : As mentioned, the condensation reaction between a ketone (like the acetyl group in the title compound) and a hydrazine can be catalyzed by the addition of a small amount of acid, which protonates the carbonyl oxygen and activates it for the reaction. mdpi.com

Cycloaromatization Reactions : Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), can catalyze complex transformations like the cycloaromatization of precursors to synthesize polycyclic aromatic hydrocarbons. beilstein-journals.org While not directly starting from this compound, this illustrates the power of acid catalysis in promoting C-C bond formation and cyclization events in organic synthesis. The use of specific solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can stabilize cationic intermediates formed during these acid-catalyzed processes. beilstein-journals.org

The synthesis of acetic acid itself from various precursors can also be an acid-catalyzed process, highlighting the broad utility of this principle in organic chemistry. dicp.ac.cnosti.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (3-Acetylphenoxy)acetic Acid, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, and the methyl protons of the acetyl group.

The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns (e.g., doublet, triplet, multiplet) of these aromatic signals would reveal the substitution pattern and the coupling relationships between adjacent protons on the benzene (B151609) ring.

The protons of the methylene group (-O-CH₂-COOH) are adjacent to an oxygen atom and a carbonyl group, which would shift their signal downfield. This signal is anticipated to appear as a singlet, as there are no adjacent protons to couple with. Similarly, the methyl protons of the acetyl group (-CO-CH₃) are adjacent to a carbonyl group, leading to a downfield shift, and would also be expected to appear as a singlet. The integration of these signals would correspond to the number of protons in each group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet | 4H |

| -OCH₂- | ~4.7 | Singlet | 2H |

| -COCH₃ | ~2.6 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak.

The spectrum would feature signals for the two carbonyl carbons (one from the acetyl group and one from the carboxylic acid), the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts of the carbonyl carbons are typically found in the most downfield region of the spectrum (δ 160-200 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon of the methylene group attached to the oxygen atom would be found further downfield than a typical alkane carbon due to the deshielding effect of the oxygen. The methyl carbon of the acetyl group would appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~197 |

| C=O (Carboxylic Acid) | ~170 |

| Aromatic C-O | ~157 |

| Aromatic C-C=O | ~138 |

| Aromatic CH | 115 - 130 |

| -OCH₂- | ~65 |

Two-Dimensional Heteronuclear Multiple-Quantum Coherence (2D-HMQC) Spectroscopy

Two-Dimensional Heteronuclear Multiple-Quantum Coherence (2D-HMQC) spectroscopy is a powerful technique used to establish correlations between directly bonded protons and carbons. In an HMQC spectrum of this compound, cross-peaks would appear at the intersection of the chemical shift of a proton on the F2 (¹H) axis and the chemical shift of the carbon to which it is attached on the F1 (¹³C) axis.

This analysis would unequivocally link the proton signals to their corresponding carbon signals. For instance, a cross-peak would confirm the correlation between the singlet at ~4.7 ppm in the ¹H NMR spectrum and the carbon signal at ~65 ppm in the ¹³C NMR spectrum, definitively assigning them to the -OCH₂- group. Similarly, correlations would be established for the aromatic CH groups and the methyl group, aiding in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups.

For this compound, the FT-IR spectrum would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. Two strong, sharp peaks would be expected for the carbonyl (C=O) stretching vibrations: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the ketone carbonyl around 1680-1700 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch, H-bonded | 2500 - 3300 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Ketone C=O | Stretch | 1680 - 1700 |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether C-O | Stretch | 1200 - 1250 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric ring breathing mode, would be expected to produce a strong signal. The C=O stretching vibrations would also be visible, although typically weaker than in the IR spectrum. The C-H stretching and bending vibrations of the methyl and methylene groups, as well as the aromatic C-H bonds, would also be present. The symmetric stretching of the C-O-C ether linkage would likely give a more intense band in the Raman spectrum compared to the FT-IR spectrum.

Table 4: Expected FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| C=O (Ketone & Acid) | Stretch | 1650 - 1750 |

| Aromatic C=C | Ring Breathing/Stretch | 1580 - 1620 (strong) |

| Methylene CH₂ | Scissoring | ~1450 |

| Methyl CH₃ | Bending | ~1380 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by the presence of chromophores—specifically, the benzene ring and the acetyl group's carbonyl function. The aromatic ring exhibits characteristic π → π* transitions, while the carbonyl group undergoes both n → π* and π → π* transitions.

When analyzed, the UV-Vis spectrum of this compound is expected to display absorption bands characteristic of its constituent chromophores. The electronic conjugation between the acetyl group and the phenoxy ring influences the precise wavelengths (λmax) of maximum absorbance. The acetic acid moiety itself does not significantly absorb in the near-UV region. In aqueous solutions, carboxylic acids typically exhibit an absorption peak related to the C=O group. researchgate.net The expected absorption maxima for this compound would be influenced by the substituted aromatic system.

Table 1: Representative UV-Vis Absorption Data (Note: The following data are illustrative, based on the characteristic absorption of acetophenone (B1666503) and phenoxy-type systems, as specific experimental data for this compound is not publicly available.)

| Transition | Expected λmax (nm) | Chromophore |

| π → π | ~245 | Phenyl Ring / Acetyl C=O |

| π → π | ~285 | Phenyl Ring |

| n → π* | ~320 | Acetyl C=O |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. The molecular formula of this compound is C₁₀H₁₀O₄, corresponding to a monoisotopic mass of approximately 194.058 g/mol . uni.lu In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at this mass-to-charge ratio (m/z).

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, several key fragmentation pathways are anticipated based on the fragmentation rules for carboxylic acids and aryl ethers. libretexts.org The structure of the related compound, phenoxyacetic acid, shows a primary fragmentation involving the loss of the carboxymethyl group. nist.gov

Key expected fragmentation pathways include:

α-cleavage: Loss of the carboxymethyl radical (•CH₂COOH) or the entire acetic acid group, leading to a fragment corresponding to the 3-acetylphenol cation.

Ether Bond Cleavage: Scission of the bond between the phenoxy oxygen and the methylene group.

McLafferty Rearrangement: Possible for the acetyl group, though less common without a longer alkyl chain.

Decarboxylation: Loss of CO₂ from the parent molecule or fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Identity | Description |

| 194 | [C₁₀H₁₀O₄]⁺ | Molecular Ion ([M]⁺) |

| 179 | [C₉H₇O₄]⁺ | Loss of a methyl radical (•CH₃) from the acetyl group |

| 151 | [C₈H₇O₃]⁺ | Loss of the acetyl radical (•COCH₃) |

| 136 | [C₈H₈O₂]⁺ | Fragment corresponding to 3-acetylphenol |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

| 43 | [C₂H₃O]⁺ | Acetyl cation ([CH₃CO]⁺), often a strong peak |

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, its solid-state conformation can be inferred from structurally similar compounds.

The study of (3-chlorophenoxy)acetic acid reveals that the carboxylic acid side chain tends to be nearly coplanar with the phenoxy group. researchgate.net A similar conformation is expected for this compound, where the torsion angle involving the C(ring)-O-CH₂-C(acid) atoms would be close to 180°.

A dominant feature in the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. It is highly probable that two molecules of this compound would associate via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer unit. These dimers would then pack into a stable crystal lattice.

Table 3: Expected Crystallographic Parameters for this compound (Note: These parameters are hypothetical, based on common values for related aromatic carboxylic acids, as specific experimental data is unavailable.)

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interaction | O-H···O hydrogen bonding (dimer formation) |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's empirical formula and assess its purity.

For this compound, with the molecular formula C₁₀H₁₀O₄, the theoretical elemental composition can be calculated precisely.

Calculation:

Molecular Weight = (10 * 12.011) + (10 * 1.008) + (4 * 15.999) = 194.184 g/mol

% Carbon (C) = (10 * 12.011 / 194.184) * 100

% Hydrogen (H) = (10 * 1.008 / 194.184) * 100

% Oxygen (O) = (4 * 15.999 / 194.184) * 100

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Percentage (%) |

| Carbon | C | 12.011 | 61.86% |

| Hydrogen | H | 1.008 | 5.19% |

| Oxygen | O | 15.999 | 32.95% |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic structure and predict the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach offers a favorable balance between accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A small gap suggests that the molecule can be easily excited and is generally more reactive. In a Lewis acid-base reaction, the interaction is conceptualized as the donation of electrons from the base's HOMO to the acid's LUMO. libretexts.org For (3-Acetylphenoxy)acetic Acid, an FMO analysis would identify the spatial distribution of these orbitals. This would reveal which parts of the molecule are most likely to be involved in nucleophilic or electrophilic attacks, providing a theoretical basis for understanding its reaction mechanisms. youtube.com

Molecular Electrostatic Surface Potential (MESP) Mapping

A Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the molecule's electron density surface. pearson.com The map is color-coded, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, an MESP map would highlight the electronegative oxygen atoms of the carbonyl and carboxyl groups as intense red areas, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. pearson.com The acidic hydrogen of the carboxylic acid group would appear as a region of high positive potential (blue), visually confirming its susceptibility to deprotonation. pearson.com MESP analysis is a valuable tool for predicting non-covalent interactions and the initial steps of a chemical reaction. ntu.edu.tw

Mechanistic Elucidation via Computational Approaches

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing a detailed picture of how reactants are converted into products.

Investigation of Reaction Energy Profiles and Transition States

To understand a chemical reaction's mechanism, chemists computationally map its potential energy surface. This involves calculating the energy of the system as the reactants evolve into products. A key feature of this surface is the reaction energy profile, which plots energy against the reaction coordinate.

This profile identifies reactants, products, intermediates, and, most importantly, transition states—the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational studies on reactions involving acetic acid have utilized these methods to understand complex dynamics like deprotonation. chemrxiv.orgosti.gov For this compound, modeling a reaction such as esterification or hydrolysis would involve locating the relevant transition states and calculating the activation energies, thereby elucidating the most favorable reaction pathway. osti.gov

Computational Modeling of Acid-Catalyzed Reactions

Many reactions involving carboxylic acids are catalyzed by the addition of a strong acid. Computational models can simulate these catalytic processes. For example, in an acid-catalyzed esterification of this compound, the first step is the protonation of the carbonyl oxygen. mdpi.com

Computational approaches can model this protonation step and calculate the subsequent reaction energy profile. These models demonstrate how the catalyst lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. mdpi.com Studies on similar reactions, like the esterification of acetic acid with butanol, have successfully used kinetic modeling to understand the influence of catalysts. researchgate.net Applying these models to this compound would provide a quantitative understanding of its behavior in acid-catalyzed environments, aiding in the optimization of reaction conditions.

Structure-Activity Relationship (SAR) and Ligand-Target Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity. Ligand-target modeling, a key component of SAR, focuses on simulating the interaction between a small molecule (the ligand) and its biological target, typically a protein.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds. wikipedia.org This is particularly useful in drug discovery for prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities is required. For this compound, this would involve a series of analogues with variations in their chemical structure.

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors can be electronic (e.g., Hammett constant), steric (e.g., Taft steric parameter), or lipophilic (e.g., logP). ijnrd.org

Model Development: A mathematical equation is generated to correlate the molecular descriptors with the biological activity. slideshare.net This is often achieved using statistical methods like multiple linear regression or partial least squares. wikipedia.org

Model Validation: The predictive ability of the QSAR model is rigorously tested to ensure its reliability. slideshare.net

Table 1: Key Steps in QSAR Model Development

| Step | Description |

|---|---|

| Data Set Selection | Assembling a collection of molecules with known biological activities. |

| Descriptor Calculation | Quantifying various physicochemical properties of the molecules. |

| Model Generation | Establishing a mathematical relationship between descriptors and activity. |

| Model Validation | Assessing the predictive power and robustness of the developed model. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. researchgate.netnih.gov

The process of molecular docking involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of both the target protein and the ligand are required. nih.govnih.gov

Docking Algorithm: A computational algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly. ajchem-a.com

Molecular docking can provide valuable insights into the binding mode of this compound to a potential target. For example, it can identify key amino acid residues in the binding site that form hydrogen bonds or other non-covalent interactions with the ligand. This information is crucial for understanding the molecular basis of the ligand's activity and for designing more potent and selective analogues. While specific docking studies for this compound are not publicly documented, studies on similar phenyl acetic acid derivatives have shown their potential to interact with various biological targets, including enzymes and DNA. researchgate.net

Table 2: Common Interactions Investigated in Molecular Docking

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a more electronegative atom. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules based on their charge. |

Transcriptomics is the study of the complete set of RNA transcripts that are produced by the genome, under specific circumstances or in a specific cell, using a high-throughput method. nih.gov Transcriptomic profiling can provide a global view of the cellular response to a compound, offering insights into its mechanism of action. nih.gov

By exposing cells to a compound and analyzing the resulting changes in gene expression, researchers can identify the biological pathways that are perturbed. For instance, a study on a series of branched carboxylic acids used transcriptomics to evaluate their effects on different cell lines. nih.gov The results indicated that the transcriptional profiles could be used to support the read-across of toxicological data from a known developmental toxicant, valproic acid, to structurally similar compounds. nih.gov

Although a transcriptomic profile for this compound is not available, studies on related carboxylic acids can provide a framework for how such an analysis could be conducted and the types of insights it might yield. For example, transcriptomic analysis of cells treated with this compound could reveal upregulation or downregulation of genes involved in specific signaling pathways, which could, in turn, suggest its potential therapeutic applications or toxicological liabilities. Studies on other carboxylic acids have shown that they can induce changes in genes related to histone acetylation, a key process in epigenetic regulation. nih.gov

Table 3: Potential Insights from Transcriptomic Profiling of Carboxylic Acids

| Area of Insight | Potential Findings |

|---|---|

| Mechanism of Action | Identification of perturbed biological pathways and molecular targets. |

| Toxicology | Understanding of potential adverse effects through the analysis of stress response genes. |

| Biomarker Discovery | Identification of genes whose expression changes can serve as markers of exposure or effect. |

| Read-Across | Grouping of chemicals based on similar transcriptomic responses to inform on untested chemicals. nih.gov |

Molecular Interactions and Supramolecular Organization

Non-Covalent Intermolecular Interactions in Solid-State Structures

| Compound | Hydrogen Bond Type | Supramolecular Motif | Reference |

|---|---|---|---|

| 3-[(2-acetylphenoxy)carbonyl]benzoic acid | O-H···O, C-H···O | Dimer (R22(8) loop), (101) sheets | nih.gov |

| 2-(2-Isopropylphenoxy)acetic acid | O-H···O | Inversion dimer | iucr.org |

In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the supramolecular organization of aromatic compounds like (3-Acetylphenoxy)acetic acid. nih.govlibretexts.org These interactions occur between the aromatic rings of adjacent molecules and contribute to the formation of extended structures. nih.govresearchgate.net For instance, in a Cu(II) complex, two-dimensional layers formed by hydrogen bonding are further assembled into a three-dimensional network through π-π stacking interactions of the aromatic rings. researchgate.net Similarly, a Gd(III) complex forms a one-dimensional chain and a three-dimensional network structure via π-π stacking of benzene (B151609) rings. researchgate.net The stability of porous supramolecular frameworks can be significantly enhanced by multiple π-π stacking interactions. nih.gov These interactions are also observed in the crystal packing of phenoxyl radical complexes, where they can lead to dimerization or the formation of one-dimensional chains. mdpi.com

Metal Complexation Studies and Coordination Chemistry

This compound and its derivatives are versatile ligands in coordination chemistry, capable of binding to a variety of metal ions to form complexes with diverse structures and properties. mdpi.comnanobioletters.com The coordination environment of the metal ion is influenced by the nature of the ligand and the metal itself. mdpi.comnih.gov

The coordination geometry around a central metal ion in complexes with acetylphenoxyacetic acid ligands can vary significantly. mdpi.com For example, a new Yb(III) complex with 2-(4-acetylphenoxy)acetic acid and 1,10-phenanthroline (B135089) ligands features a nine-coordinated Yb(III) ion. bcrec.id In this complex, the Yb(III) ion is coordinated to seven carboxylate oxygen atoms from five different deprotonated 2-(4-acetylphenoxy)acetic acid ligands and two nitrogen atoms from one 1,10-phenanthroline ligand. bcrec.id In a different study, a Zn(II) complex synthesized with {4-[(2E)-2-(hydroxyimino)acetyl]phenoxy} acetic acid and 2,6-diacetylpyridine (B75352) dihydrazone showed a distorted trigonal-bipyramidal environment for the zinc ion. nih.gov The equatorial positions were occupied by a nitrogen atom from the pyridine (B92270) ring and oxygen atoms from the acetate (B1210297) groups of two oxime ligands, while the axial positions were occupied by the imine nitrogen atoms of the dihydrazone ligand. nih.gov The binding mode of the ligand can also be influenced by the presence of other molecules; for instance, the carboxylate group of an inhibitor was found to bind with a well-defined orientation in the anion binding pocket of an enzyme. mdpi.com

| Metal Ion | Co-ligand | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Yb(III) | 1,10-phenanthroline | 9 | - | bcrec.id |

| Zn(II) | 2,6-diacetylpyridine dihydrazone | 5 | Distorted trigonal-bipyramidal | nih.gov |

| Cu(II) | - | - | Distorted square pyramidal | nih.gov |

| Gd(III) | 1,10-phenanthroline | 8 | - | researchgate.net |

Metal complexes derived from acetylphenoxyacetic acid ligands have been investigated for their ability to interact with DNA. niscpr.res.ingoogle.nldergipark.org.tr These studies aim to understand the binding mode and potential biological activity of these compounds. niscpr.res.infarmaciajournal.com A study on a water-soluble zinc complex revealed that it preferably binds to DNA through a groove binding mode. nih.gov This was supported by the observation that the DNA cleavage activity was inhibited in the presence of methyl green, which is known to bind to the major groove of DNA. nih.gov Similarly, another study on new water-soluble nickel(II) and copper(II) oxime complexes containing an acid group showed that the compounds bind to DNA grooves without significantly disrupting the DNA's conformation. niscpr.res.in The binding constants (Kb) for these interactions are often in the order of 10^5 M-1, indicating a relatively strong interaction. farmaciajournal.com Gel electrophoresis experiments have been used to demonstrate the DNA cleavage activity of these complexes, which can occur through a hydrolytic pathway. nih.gov

Biochemical Pathways and Molecular Target Research of Derivatives

Investigation of Metabolic Pathways Involving Related Compounds

Understanding the metabolic fate and influence of (3-Acetylphenoxy)acetic acid derivatives involves examining their relationship with fundamental biochemical routes. This includes the central role of Acetyl-CoA in biosynthesis, the production of plant hormones like Indole-3-Acetic Acid (IAA), and the metabolic pathways of essential amino acids such as tryptophan.

Role of Acetyl-CoA in Biogenetic Pathways

Acetyl-Coenzyme A (Acetyl-CoA) is a pivotal molecule in metabolism, participating in a wide array of biochemical reactions related to the metabolism of proteins, carbohydrates, and lipids. wikipedia.org Its primary function is to transport the acetyl group to the citric acid cycle (Krebs cycle) for oxidation and energy production. wikipedia.org Acetyl-CoA is produced from the breakdown of carbohydrates via glycolysis and from lipids through β-oxidation. wikipedia.org

Beyond its role in energy production, Acetyl-CoA is a critical precursor in various biosynthetic pathways. creative-proteomics.com In the cytosol, it is essential for the synthesis of fatty acids, cholesterol, and other significant biomolecules. wikipedia.orgcreative-proteomics.com For instance, the condensation of two Acetyl-CoA molecules initiates the mevalonate pathway, which leads to the synthesis of isoprenoids, vital precursors for cholesterol and steroid hormones. youtube.com Furthermore, Acetyl-CoA is involved in the production of the neurotransmitter acetylcholine and plays a role in the acetylation of proteins, a post-translational modification that can affect cell growth and apoptosis. wikipedia.org

The relevance of Acetyl-CoA to the study of this compound derivatives lies in the structural similarities and the potential for these derivatives to interact with enzymes and pathways that utilize Acetyl-CoA. The acetyl group present in this compound suggests a possible intersection with these fundamental metabolic processes.

Indole-3-Acetic Acid (IAA) Biosynthesis Pathways and Analogues

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of plant hormones that are crucial for nearly all aspects of plant growth and development. nih.govwikipedia.org The biosynthesis of IAA in plants can occur through several independent pathways, with the majority originating from the amino acid tryptophan. wikipedia.org However, a tryptophan-independent pathway also exists. pnas.org

Several tryptophan-dependent pathways have been identified, distinguished by their key intermediates:

Indole-3-pyruvic acid (IPA) pathway: This is considered the main pathway for IAA biosynthesis in plants. nih.govcell.comjircas.go.jp Tryptophan is first converted to indole-3-pyruvate (IPA) by the TAA family of aminotransferases. Subsequently, IPA is converted to IAA by the YUC family of flavin monooxygenases. nih.govcell.com

Indole-3-acetamide (IAM) pathway: In this pathway, tryptophan is converted to indole-3-acetamide (IAM) by tryptophan monooxygenase, which is then hydrolyzed to IAA. nih.govresearchgate.net This pathway is more common in microorganisms but has also been observed in plants. nih.govresearchgate.net

Tryptamine (TAM) pathway: Tryptophan is decarboxylated to form tryptamine, which is then oxidized to indole-3-acetaldehyde and subsequently to IAA. nih.gov

Indole-3-acetaldoxime (IAOx) pathway: This pathway is particularly noted in Arabidopsis thaliana where tryptophan is converted to indole-3-acetaldoxime, which then serves as a precursor for IAA. wikipedia.orgpnas.org

The study of IAA biosynthesis and its analogues is pertinent to this compound due to the structural similarities between auxins and phenoxyacetic acid derivatives. Phenoxy herbicides are chemically related to the natural auxin IAA, which provides a basis for investigating the potential for this compound derivatives to interact with auxin signaling pathways. jetir.org

Tryptophan Metabolism and its Connection to Auxin Biosynthesis

Tryptophan is an essential aromatic amino acid that serves as the primary precursor for the biosynthesis of IAA in plants. mdpi.comresearchgate.net Produced in the chloroplasts via the shikimate pathway, tryptophan provides the indole ring structure that is characteristic of IAA. mdpi.comresearchgate.net The conversion of tryptophan to IAA is not a single linear process but involves multiple parallel pathways, as detailed in the previous section. mdpi.com

The connection between tryptophan metabolism and auxin biosynthesis is fundamental to understanding plant growth regulation. The availability of tryptophan can influence the levels of IAA, thereby affecting various physiological processes. researchgate.net Research has shown that factors that alter tryptophan levels can subsequently impact auxin signaling. mdpi.com The intricate regulation of these pathways ensures that IAA is produced in the appropriate amounts and locations to control plant development. Given that phenoxyacetic acid derivatives can mimic the action of auxins, understanding the natural biosynthesis of these hormones from tryptophan is crucial for contextualizing the potential biological activities of synthetic analogues like this compound.

Mechanistic Studies of Ligand-Receptor Interactions

The biological activity of this compound derivatives can be further understood by examining their interactions with specific molecular targets. Research into ligand-receptor interactions provides insights into the mechanisms by which these compounds may modulate cellular functions, with a focus on receptors and enzymes involved in metabolic regulation.

Research on Peroxisome Proliferator-Activated Receptor (PPAR) Agonism by Analogues

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. nih.govendocrine.org There are three main subtypes of PPARs: PPARα, PPARγ, and PPARδ/β. nih.gov These receptors are activated by the binding of specific ligands, which leads to the regulation of gene expression involved in metabolic processes. nih.gov

PPAR agonists are drugs that activate PPARs and are used in the treatment of metabolic disorders. wikipedia.org For example, fibrates are PPARα agonists used to lower triglycerides, while thiazolidinediones are PPARγ agonists used to improve insulin sensitivity in diabetes. wikipedia.org

Some phenoxyacetic acid derivatives have been investigated for their potential to act as PPAR agonists. For instance, a study reported that certain derivatives showed efficacy in activating and binding to PPAR alpha receptors. jetir.org This suggests that compounds with a phenoxyacetic acid scaffold may have the potential to modulate metabolic pathways through interaction with PPARs. The structural features of this compound and its derivatives could allow for binding to the ligand-binding pockets of PPARs, thereby influencing the transcription of target genes involved in energy homeostasis.

Studies on HMG-CoA Reductase Inhibition by Derivatives

HMG-CoA reductase (3-hydroxy-3-methylglutaryl-CoA reductase) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol. researchgate.netresearchgate.net Inhibitors of this enzyme, commonly known as statins, are widely used as lipid-lowering agents to reduce the risk of cardiovascular disease. nih.govnih.gov By inhibiting HMG-CoA reductase, statins prevent the conversion of HMG-CoA to mevalonate, thereby reducing the synthesis of cholesterol and other downstream products of the mevalonate pathway. researchgate.netresearchgate.net

The inhibition of HMG-CoA reductase is a key therapeutic target for managing hypercholesterolemia. The potential for derivatives of this compound to interact with this enzyme is an area of scientific interest. The structural characteristics of these derivatives could allow them to bind to the active site of HMG-CoA reductase, potentially leading to its inhibition. Such an interaction would imply a role for these compounds in the modulation of cholesterol biosynthesis, a critical pathway in cellular metabolism.

Research on Monoamine Oxidase B (MAO-B) Inhibition by 3-Phenylcoumarin Derivatives

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of monoamine neurotransmitters, such as dopamine. Consequently, inhibitors of MAO-B are of significant interest as potential therapeutic agents for neurodegenerative conditions like Parkinson's disease. frontiersin.orgresearchgate.net The 3-phenylcoumarin scaffold has emerged as a promising framework for developing potent and selective MAO-B inhibitors. frontiersin.orgnih.gov Research has focused on the synthesis and structure-activity relationship (SAR) analysis of a wide array of 3-phenylcoumarin derivatives to optimize their inhibitory activity and selectivity. frontiersin.org

Studies have shown that the substitution pattern on both the coumarin ring and the 3-phenyl ring plays a crucial role in determining the efficacy of these inhibitors. For instance, the presence of a chlorine atom at the C6 position of the coumarin structure has been found to enhance both inhibitory activity and selectivity for MAO-B. nih.gov One of the most potent compounds identified in this class is 6-chloro-3-(3′-methoxyphenyl)coumarin, which exhibits an IC₅₀ value of 1 nM. nih.gov Similarly, a 3-(4′-Methoxyphenyl)coumarin derivative demonstrated strong MAO-B inhibitory activity with an IC₅₀ of 3.0 nM and over 3400-fold selectivity for MAO-B compared to the MAO-A isoform. nih.gov

Further research comparing different structural hybrids inspired by coumarin and resveratrol highlighted the superior activity of certain configurations. For example, trans-6-styrylcoumarin was found to be 107 times more active as an MAO-B inhibitor than 3-phenylcoumarin. mdpi.com The design of these derivatives often involves virtual combinatorial chemistry and microwave-assisted synthesis to create extensive libraries of compounds for screening. frontiersin.org The goal of this research is to develop novel 3-arylcoumarin derivatives with improved pharmacological profiles and fewer side effects compared to existing MAO inhibitors. pnrjournal.com

| Compound | Substitution Details | MAO-B IC₅₀ (nM) | Selectivity (MAO-B vs MAO-A) | Reference |

|---|---|---|---|---|

| 6-chloro-3-(3′-methoxyphenyl)coumarin | Cl at C6, Methoxy at C3' | 1 | High | nih.gov |

| 3-(4′-Methoxyphenyl)coumarin derivative | Methoxy at C4' | 3.0 | >3400-fold | nih.gov |

| trans-6-Styrylcoumarin | - | 107 times more active than 3-phenylcoumarin | mdpi.com | |

| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | Polyhydroxy substitution | 27,000 (27 µM) | - | nih.gov |

In Vitro Cellular Assays for Investigating Glucose Uptake Mechanisms

Investigating the mechanisms of cellular glucose uptake is fundamental for research in metabolic diseases like diabetes. promocell.com In vitro cellular assays are essential tools for this purpose, allowing for the direct measurement of glucose transport into cells and the screening of compounds that modulate this process. nih.govpromega.com These assays typically rely on glucose analogs that can be transported into the cell but are not fully metabolized, leading to their accumulation and subsequent detection. promega.com

A widely used method involves radiolabeled glucose analogs, such as 2-deoxy-D-glucose (2-DOG) or 3-O-methyl-D-glucose. revvity.com Once transported into the cell by glucose transporters (GLUTs), 2-DOG is phosphorylated, trapping it inside the cell. promega.comrevvity.com This "unidirectional transport" allows for a cumulative measurement of glucose uptake over time. revvity.com In contrast, 3-O-methyl-D-glucose is transported but not phosphorylated, meaning it equilibrates across the cell membrane, which is useful for measuring transport rates over very short periods. revvity.com To differentiate between carrier-mediated (stereospecific) uptake and passive diffusion, assays often simultaneously use radiolabeled D-glucose (transported) and L-glucose (not readily transported by GLUTs). nih.gov

In addition to radioactive methods, non-radioactive assays have been developed for higher throughput and safety. A common approach uses the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG). nih.gov The cellular accumulation of 2-NBDG can be measured using fluorometric plate readers or visualized at the single-cell level with high-content imaging, providing insights into population-level kinetics and intercellular variability. nih.gov The validity of these assays is confirmed by demonstrating competitive inhibition of the analog's uptake in the presence of excess D-glucose or known GLUT inhibitors like phloretin, which blocks GLUT2. nih.govnih.gov These assays are critical for studying the translocation of transporters like GLUT4 in response to insulin and for identifying potential new therapeutic targets for metabolic diseases. promocell.compromega.com

| Assay Method | Probe/Analog Used | Principle of Detection | Key Features | Reference |

|---|---|---|---|---|

| Radiolabeled Analog Uptake | 3H- or 14C-labeled 2-deoxy-D-glucose (2-DOG) | Scintillation counting of accumulated intracellular radioactivity. | Analog is phosphorylated and trapped inside the cell, allowing cumulative measurement. | promega.comrevvity.com |

| Radiolabeled Analog Uptake | 3H- or 14C-labeled 3-O-methyl-D-glucose | Scintillation counting of intracellular radioactivity. | Analog is not phosphorylated and equilibrates across the membrane; measures rapid transport. | revvity.com |

| Fluorescent Analog Uptake | 2-NBDG | Fluorometric measurement of accumulated intracellular fluorescence. | Non-radioactive; suitable for high-throughput screening and single-cell imaging. | nih.gov |

| Luminescent Assay | 2-deoxyglucose (2DG) | Enzymatic detection of accumulated 2-deoxyglucose-6-phosphate (2DG6P). | High sensitivity, non-radioactive, and amenable to high-throughput formats. | promega.com |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Aryloxyacetic Acids

Chromatography stands as a cornerstone for the separation of complex mixtures. For aryloxyacetic acids like (3-Acetylphenoxy)acetic acid, several chromatographic techniques have been refined to achieve high resolution and efficiency.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of aryloxyacetic acids, a derivatization step is typically required to convert them into more volatile esters. This process not only enhances volatility but also improves chromatographic behavior and detection sensitivity. science.govlibretexts.org

Common derivatization reagents for this class of compounds include diazomethane (B1218177) and silylating agents. The resulting derivatives, such as methyl or silyl (B83357) esters, are then amenable to separation on various GC columns. The choice of column is critical and often involves polar stationary phases to achieve optimal separation of the derivatized analytes.

A typical GC method for the analysis of derivatized aryloxyacetic acids would involve the following parameters:

| Parameter | Typical Value |

| Column | Capillary column with a polar stationary phase (e.g., FFAP) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 84°C, held for 3 minutes, then ramped at 6°C/min to 120°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Carrier Gas | Helium or Nitrogen |

This table presents a generalized set of parameters. Specific conditions would need to be optimized for this compound.

High-Resolution Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds, making it highly suitable for the direct analysis of aryloxyacetic acids without the need for derivatization. ub.edulongdom.org Reversed-phase HPLC is the most common mode employed for this purpose.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition and pH of the mobile phase are critical parameters that are optimized to achieve the desired separation. For acidic compounds like this compound, the pH of the mobile phase is often maintained below the pKa of the acid to ensure it is in its neutral, less polar form, which enhances its retention on the nonpolar stationary phase.

A representative HPLC method for the analysis of aryloxyacetic acids is detailed below:

| Parameter | Typical Value |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis Detector |

Specific mobile phase composition and gradient programs would be optimized for the separation of this compound from other components in a sample matrix.

Ion Exclusion and Anion Exchange Chromatography for Organic Acids

Ion chromatography, encompassing both ion exclusion and anion exchange chromatography, offers alternative and powerful approaches for the separation of ionic species like aryloxyacetic acids. tandfonline.comnih.govthermofisher.com

Ion Exclusion Chromatography (IEC) separates analytes based on their degree of ionization and interaction with a charged stationary phase. In a typical IEC setup for organic acids, a cation exchange resin in the H+ form is used. Highly ionized strong acids are repelled by the negatively charged sulfonate groups of the resin and elute quickly. Weaker acids, such as aryloxyacetic acids, are less ionized in the acidic mobile phase and can penetrate the pores of the resin, leading to longer retention times. The separation is thus based on the pKa of the acids. diduco.com

Anion Exchange Chromatography (AEC) , on the other hand, utilizes a stationary phase with positively charged functional groups. tandfonline.com Anionic analytes, such as the carboxylate form of this compound, bind to the stationary phase through electrostatic interactions. Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride or hydroxide) in the mobile phase or by changing the pH to neutralize the charge on the analyte. nih.govthermofisher.com

| Technique | Stationary Phase | Principle of Separation | Typical Eluent |

| Ion Exclusion Chromatography | Cation exchange resin (H+ form) | Differential partitioning based on analyte pKa and Donnan exclusion | Dilute mineral acid (e.g., H2SO4) |

| Anion Exchange Chromatography | Resin with positively charged functional groups (e.g., quaternary ammonium) | Competitive binding of anionic analytes to the stationary phase | Aqueous salt solution (e.g., NaCl, NaOH) with increasing concentration or pH gradient |

This table provides a comparative overview of the principles of IEC and AEC for organic acid analysis.

Spectroscopic Detection Methods

Following chromatographic separation, sensitive and selective detection methods are required for the quantification of this compound. Spectroscopic techniques are widely employed for this purpose.

Direct Ultraviolet (UV) Detection Strategies for Carboxyl Groups

Direct UV detection is a straightforward and common method used in conjunction with HPLC for the analysis of compounds containing chromophores. ub.eduscioninstruments.com The carboxyl group present in this compound, along with the aromatic ring, absorbs UV radiation. The wavelength of maximum absorbance (λmax) for the carboxyl group is typically in the low UV region, around 200-210 nm. ub.edukeidy.com.tw The acetylphenoxy moiety will also contribute to the UV absorbance, likely at a longer wavelength.

The selection of the detection wavelength is a critical parameter. While detection at the λmax of the carboxyl group can provide high sensitivity, it may also be subject to interference from other compounds in the sample matrix that absorb in this region. Therefore, a careful selection of the detection wavelength, often guided by the UV spectrum of the pure compound, is necessary to ensure both sensitivity and selectivity.

pH Indicator-Based Visible Absorption Detection

An alternative to direct UV detection is post-column derivatization with a pH indicator, which allows for detection in the visible region of the electromagnetic spectrum. shimadzu.com This method is particularly useful when the analyte itself has poor UV absorbance or when interferences in the low UV region are problematic.